molecular formula C16H16N4O B2834650 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide CAS No. 847387-43-3

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

Cat. No.: B2834650
CAS No.: 847387-43-3
M. Wt: 280.331
InChI Key: MTNRAJKGYVXUAV-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, with an isobutyramide group attached to the phenyl ring.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine derivatives, which share a similar core structure, have been found to interact with various enzymes and proteins .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity, indicating that they may influence cell function . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical properties .

Dosage Effects in Animal Models

Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the attachment of the isobutyramide group via an amide bond formation reaction .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can differ significantly from those of related compounds.

Biological Activity

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H15N5O
  • Molecular Weight : 269.31 g/mol
  • Chemical Structure : The compound features an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and an isobutyramide functional group.

Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit diverse biological activities, including:

  • Inhibition of Kinases : Similar compounds have been identified as selective inhibitors for various kinases, which are crucial in signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : Studies on related structures show promising antimicrobial effects against various pathogens, indicating potential for this compound in treating infections .

Anticancer Properties

The compound's structure suggests potential anticancer activity. For instance:

  • DDR1 Inhibition : Compounds with similar imidazo structures have been shown to inhibit DDR1 (Discoidin Domain Receptor 1), a target in cancer therapy. Selective inhibition of DDR1 leads to reduced tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .

Antimicrobial Effects

The antimicrobial efficacy of similar compounds has been documented:

  • Activity Against Bacteria : Compounds derived from imidazo[1,2-a]pyrimidines demonstrated moderate activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazo derivatives:

StudyCompoundActivityIC50 ValueNotes
Compound 8vDDR1 Inhibition23.8 nMSelective over DDR2 (IC50 = 1740 nM)
Various Imidazo DerivativesAntimicrobialMIC < Reference DrugEffective against S. aureus and E. coli

In Vivo Studies

In vivo pharmacokinetic studies on related compounds indicate that they can enhance the efficacy of existing therapies:

  • Combination Therapy : In models where imidazo derivatives were combined with anti-PD-1 antibodies, significant tumor growth inhibition was observed, highlighting their potential in immunotherapy .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRAJKGYVXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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